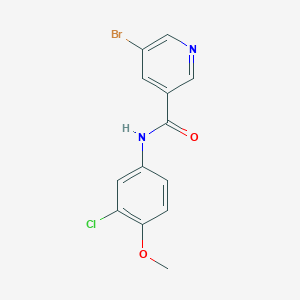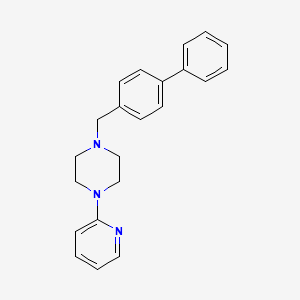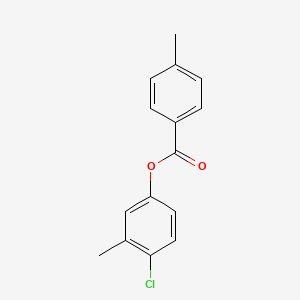
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as TATB, is a compound that has gained significant interest in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and environmental science. TATB is a member of the benzothiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Kaur et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was also found to increase the levels of glutathione (GSH), an antioxidant molecule. In another study conducted by Zhang et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to increase the levels of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its high yield of synthesis, which makes it readily available for use in lab experiments. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is also relatively stable and exhibits excellent thermal stability, making it a promising candidate for use in high-energy density materials. However, one of the limitations of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its limited solubility in water, which may limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide-based materials for use in energy storage and conversion devices, such as batteries and capacitors. Another area of interest is the investigation of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, the study of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may provide insights into the design and synthesis of novel benzothiazole derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction between 4-tert-butylbenzoyl chloride and 4,5,6,7-tetrahydro-1,3-benzothiazole in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at room temperature. The yield of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is typically high, ranging from 70% to 90%.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In a study conducted by Kaur et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, a programmed cell death mechanism. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential use in material science, particularly in the development of high-energy density materials. In a study conducted by Zhang et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to exhibit excellent thermal stability and detonation performance, making it a promising candidate for use in explosives.
Propiedades
IUPAC Name |
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-18(2,3)13-10-8-12(9-11-13)16(21)20-17-19-14-6-4-5-7-15(14)22-17/h8-11H,4-7H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVLUGTPVSCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5684760.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)

![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)
![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)